2-N-benzyl-1,3,4-oxadiazole-2,5-diamine

Vue d'ensemble

Description

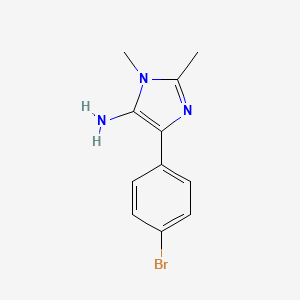

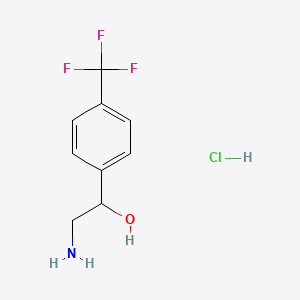

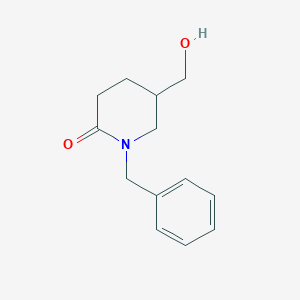

“2-N-benzyl-1,3,4-oxadiazole-2,5-diamine” is a chemical compound with the molecular formula C9H10N4O . It has a molecular weight of 190.2 . The compound is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The InChI code for this compound is 1S/C9H10N4O/c10-8-12-13-9(14-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13) .Physical and Chemical Properties Analysis

“this compound” has a melting point of 115-117 °C . The predicted boiling point is 379.5±35.0 °C, and the predicted density is 1.347±0.06 g/cm3 . The compound has a predicted pKa of 0.26±0.10 .Applications De Recherche Scientifique

Synthesis and Characterization in Polymer Chemistry

1,3,4-oxadiazole-containing polyazomethines, synthesized through the polycondensation of diamines like 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine, exhibit properties like high electric conductivity and thermal stability, making them suitable for advanced material applications. These polymers are insoluble in common organic solvents but dissolve in concentrated sulfuric acid, indicating potential use in specialized industrial processes (Saegusa et al., 1992).

Luminescence in Polyamides and Poly(amide-imide)s

Diamine monomers containing 1,3,4-oxadiazole rings, when used in the synthesis of polyamides and poly(amide-imide)s, show promising luminescent properties. These materials, which include this compound, exhibit high thermal stability and fluorescence in the blue region, suggesting applications in optoelectronics and photonics (Hamciuc et al., 2015).

Application in Thiazole Synthesis and Sugar Chemistry

The compound this compound plays a role in the synthesis of thiazoles and their derivatives, which are then applied in sugar chemistry. This indicates its utility in the field of organic synthesis and possibly in pharmaceutical research (Paepke et al., 2009).

Role in Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole, including this compound, have been studied for their potential as corrosion inhibitors. Their efficiency in preventing steel dissolution in corrosive environments highlights their potential in materials science and engineering (Kalia et al., 2020).

Orientations Futures

Oxadiazoles, including “2-N-benzyl-1,3,4-oxadiazole-2,5-diamine”, have potential applications in medicine and agriculture due to their diverse biological activities . Future research could focus on exploring these applications further, as well as developing new synthesis methods for complex structures containing oxadiazole rings .

Mécanisme D'action

Target of Action

Similar compounds have been known to target proteins associated with bacterial virulence .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes in protein pathways and differentially expressed genes .

Biochemical Pathways

It is suggested that similar compounds may disrupt growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

Similar compounds have shown exciting antibacterial activities .

Propriétés

IUPAC Name |

2-N-benzyl-1,3,4-oxadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-8-12-13-9(14-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUNXWZWFGGJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.